(3aS,3bR,9aS,9bR,11aS)-11a-methyl-hexadecahydro-1H-cyclopenta[a]phenanthrene-1,7-dione
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Overview
Description
Estrane-3,17-dione is a steroidal compound belonging to the class of organic compounds known as estrogens and derivatives. These compounds are characterized by a structure containing a 3-hydroxylated estrane. Estrane-3,17-dione is a potent inhibitor of isomerase and has significant biochemical and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of estrane-3,17-dione typically involves several steps, including Grignard reactions, oxidation, hydrolysis, and cyclization reactions. One common synthetic route starts with the A-ring degradation product as the initial raw material. The process involves the conversion of this raw material through Grignard reaction, oxidation, hydrolysis, and tandem cyclization reactions .
Industrial Production Methods
Industrial production methods for estrane-3,17-dione often utilize similar synthetic routes but are optimized for large-scale production. These methods focus on cost-effectiveness, minimal environmental impact, and high yield. The use of less toxic chemicals and efficient reaction conditions are prioritized to ensure safety and sustainability .
Chemical Reactions Analysis
Types of Reactions
Estrane-3,17-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of estrane-3,17-dione can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Estrane-3,17-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various steroidal compounds.
Biology: It is studied for its role in inhibiting isomerase and its effects on biological pathways.
Medicine: It has potential therapeutic applications in the treatment of hormone-related disorders.
Industry: It is used in the production of steroidal drugs and other pharmaceutical products
Mechanism of Action
Estrane-3,17-dione exerts its effects by inhibiting isomerase, an enzyme involved in the conversion of one isomer to another. This inhibition affects various molecular targets and pathways, including the steroid delta-isomerase pathway. The compound binds to the active site of the enzyme, preventing it from catalyzing the isomerization reaction .
Comparison with Similar Compounds
Estrane-3,17-dione is unique compared to other similar compounds due to its potent isomerase inhibition. Similar compounds include:
Estrone: Another estrogen derivative with a hydroxyl group at position 3 and a ketone group at position 17.
Estradiol: A potent estrogen with hydroxyl groups at positions 3 and 17.
4-androstene-3,17-dione: A precursor to both testosterone and estrone, with a similar structure but different functional groups .
Estrane-3,17-dione stands out due to its specific inhibitory action on isomerase, making it a valuable compound in biochemical and pharmacological research.
Properties
Molecular Formula |
C18H26O2 |
---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(8R,9R,10S,13S,14S)-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11,13-16H,2-10H2,1H3/t11?,13-,14+,15+,16-,18-/m0/s1 |
InChI Key |
CRDKSBHJIGNEOH-LJRKRDDSSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4[C@@H]3CCC(=O)C4 |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3CCC(=O)C4 |
Synonyms |
5alpha-estrane-3,17-dione estrane-3,17-dione |
Origin of Product |
United States |
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